molecular formula C8H14O4 B2943955 tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid CAS No. 857173-42-3

tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid

Cat. No.: B2943955
CAS No.: 857173-42-3
M. Wt: 174.196
InChI Key: CWSWHKCJZSRKIB-UHFFFAOYSA-N
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Description

Tetrahydro-2-(methoxymethyl)-2H-pyran-2-carboxylic acid is a chiral tetrahydropyran derivative of interest in medicinal chemistry and organic synthesis. The tetrahydropyran scaffold is a common motif in bioactive molecules and natural products . Compounds with this core structure are frequently investigated as intermediates for pharmaceuticals, such as in the development of bitopic ligands for dopamine receptors . The methoxymethyl and carboxylic acid functional groups on the ring make this a versatile building block for further chemical modification, allowing researchers to create a diverse array of complex molecules. This product is intended for laboratory research purposes only and is not approved for use in humans, animals, or as a food additive. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-(methoxymethyl)oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-11-6-8(7(9)10)4-2-3-5-12-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSWHKCJZSRKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylfuran with formaldehyde and subsequent cyclization to form the pyran ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methoxymethyl group to a carboxyl group, forming a more oxidized product.

    Reduction: Reduction reactions can target the pyran ring, leading to the formation of dihydropyran derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce dihydropyran compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .

Scientific Research Applications

Tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Tetrahydro-2H-pyran-2-carboxylic Acid (CAS 51673-83-7)

  • Structural Differences : Lacks the methoxymethyl group at the 2-position.
  • Physical Properties : Boiling point 88–95°C, lower than the target compound due to reduced molecular weight and polarity .
  • Applications : Serves as a precursor in synthesizing more complex derivatives, such as 2-(4-methoxyphenyl)tetrahydro-2H-pyran-2-carboxylic acid, which is used in pharmaceutical patents for its stereochemical rigidity .

4-Methyltetrahydro-2H-pyran-4-carboxylic Acid (CAS 233276-38-5)

  • Structural Differences : Substitutes a methyl group at the 4-position instead of the 2-position methoxymethyl.
  • Similarity Score : 0.96, indicating high structural overlap but distinct regiochemistry .

2-Methyltetrahydro-2H-pyran-2-carboxylic Acid (CAS 4180-13-6)

  • Structural Differences : Replaces the methoxymethyl group with a methyl group.

4-(Cyclopropylmethyl)tetrahydro-2H-pyran-4-carboxylic Acid (CAS 1385696-64-9)

  • Structural Differences : Features a cyclopropylmethyl group at the 4-position.
  • Functional Implications : The cyclopropyl group may enhance lipophilicity and metabolic stability, making it favorable for drug design .

3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid (CAS 693248-53-2)

  • Structural Differences : A bicyclic scaffold with a fused oxirane ring.
  • Similarity Score : 0.93, reflecting conformational differences that could alter binding interactions in biological systems .

Functional and Pharmacological Insights

  • Methoxymethyl vs. Methyl Substituents : The methoxymethyl group in the target compound introduces an oxygen atom, enhancing solubility and hydrogen-bonding capacity compared to methyl analogs. This could improve bioavailability but may increase metabolic susceptibility .
  • Regiochemical Effects : Substituents at the 2-position (e.g., methoxymethyl) vs. 4-position (e.g., methyl or cyclopropylmethyl) alter steric and electronic profiles, impacting interactions with biological targets. For example, 2-(12-pentadecynyloxy)tetrahydro-2H-pyran exhibits anticancer activity, suggesting that ether-linked substituents are pharmacologically relevant .
  • Stereochemical Considerations: Derivatives like (2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid (CAS 603130-13-8) highlight the importance of chirality in drug design, as stereochemistry can dictate binding affinity and selectivity .

Biological Activity

Tetrahydro-2-(methoxymethyl)-2H-pyran-2-carboxylic acid is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a pyran derivative characterized by a tetrahydrofuran ring structure. The presence of the methoxymethyl group and the carboxylic acid functional group suggests potential for diverse biological interactions.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyranopyrimidine derivatives have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .

Table 1: Antimicrobial Activity of Pyran Derivatives

CompoundTarget OrganismMIC (μg/mL)
PyranopyrimidineS. aureus20
PyranopyrimidineE. coli15
TetrahydropyranK. pneumoniae25

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including the DPPH radical scavenging assay. Compounds with similar structures have demonstrated significant free radical scavenging activity, suggesting a possible role in mitigating oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
Tetrahydropyran85
Control (Vitamin C)90

3. Antidiabetic Potential

Studies have explored the inhibitory effects of pyran derivatives on enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. This compound analogs have shown promising results in reducing postprandial glucose levels, indicating potential as antidiabetic agents .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as α-amylase and urease, leading to reduced glucose absorption and enhanced metabolic control.
  • Antimicrobial Mechanism : The structural features allow for effective binding to bacterial cell membranes or intracellular targets, disrupting cellular functions.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of pyran derivatives against clinical isolates of Staphylococcus aureus. The results indicated that specific modifications in the pyran structure significantly enhanced antibacterial activity, with some derivatives achieving MIC values lower than standard antibiotics .

Case Study 2: Antioxidant Properties
In vitro assays demonstrated that this compound exhibited superior antioxidant properties compared to traditional antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at oxidative stress-related conditions .

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